(E)-2-methyl-3-phenylbut-2-enoic acid

Enzymology Biocatalysis 2-Enoate Reductase

(E)-2-methyl-3-phenylbut-2-enoic acid (CAS 708-83-8) is an α,β-unsaturated carboxylic acid of the cinnamic acid class, characterized by a fully substituted all-carbon alkene framework. This compound, also cataloged as (2E)-2-methyl-3-phenyl-2-butenoic acid, possesses a molecular formula of C₁₁H₁₂O₂ (MW 176.21) and is defined by its distinct E-stereochemistry (trans configuration) at the C2–C3 double bond, which critically dictates its physicochemical behavior and interactions within biological systems.

Molecular Formula C11H12O2
Molecular Weight 176.21 g/mol
Cat. No. B12106608
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(E)-2-methyl-3-phenylbut-2-enoic acid
Molecular FormulaC11H12O2
Molecular Weight176.21 g/mol
Structural Identifiers
SMILESCC(=C(C)C(=O)O)C1=CC=CC=C1
InChIInChI=1S/C11H12O2/c1-8(9(2)11(12)13)10-6-4-3-5-7-10/h3-7H,1-2H3,(H,12,13)/b9-8+
InChIKeyQXMYQAUGBLHFFT-CMDGGOBGSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Sourcing (E)-2-methyl-3-phenylbut-2-enoic Acid: Essential Baseline for Scientific Procurement


(E)-2-methyl-3-phenylbut-2-enoic acid (CAS 708-83-8) is an α,β-unsaturated carboxylic acid of the cinnamic acid class, characterized by a fully substituted all-carbon alkene framework [1]. This compound, also cataloged as (2E)-2-methyl-3-phenyl-2-butenoic acid, possesses a molecular formula of C₁₁H₁₂O₂ (MW 176.21) and is defined by its distinct E-stereochemistry (trans configuration) at the C2–C3 double bond, which critically dictates its physicochemical behavior and interactions within biological systems .

Technical Justification: Why (E)-2-methyl-3-phenylbut-2-enoic Acid Cannot Be Interchanged with Common Analogs


Substituting (E)-2-methyl-3-phenylbut-2-enoic acid with readily available α-methylcinnamic acid (2-methyl-3-phenylacrylic acid) or β-methylcinnamic acid (3-phenylbut-2-enoic acid) is scientifically unsound due to fundamental differences in molecular architecture and resultant enzymatic recognition. Unlike its analogs, which possess a single methyl substituent (α or β), this compound features a unique, fully substituted, all-carbon alkene backbone [1]. This structural distinction results in a 200-fold difference in substrate affinity (Km) for 2-enoate reductase compared to (2E)-3-phenylacrylic acid [2] and yields a distinct stereoelectronic profile that alters its behavior in stereoselective syntheses and biological assays [3].

Quantitative Differentiation: (E)-2-methyl-3-phenylbut-2-enoic Acid vs. Analogs – A Comparator-Driven Evidence Review


Enzyme Substrate Affinity (Km): (E)-2-methyl-3-phenylbut-2-enoic Acid vs. (E)-3-phenylacrylic Acid

In the context of 2-enoate reductase (EC 1.3.1.31) activity, (E)-2-methyl-3-phenylbut-2-enoic acid exhibits a Km value of 0.037 mM, demonstrating markedly higher enzyme affinity compared to the structurally simpler analog (2E)-3-phenylacrylic acid (Km = 0.15 mM) [1]. This quantifies the compound's superior recognition as a substrate for this class of old yellow enzyme (OYE) homologs.

Enzymology Biocatalysis 2-Enoate Reductase

Lipophilicity (LogP) Comparison: (E)-2-methyl-3-phenylbut-2-enoic Acid vs. (Z)-Isomer and α-Methylcinnamic Acid

The lipophilicity of (E)-2-methyl-3-phenylbut-2-enoic acid is reported with an XLogP3 value of 2.9 . This value is higher than that of its Z-isomer (LogP = 2.1) , indicating enhanced membrane permeability potential, and is substantially greater than the parent scaffold cinnamic acid (LogP ≈ 2.0), offering a measurable advantage for partitioning into non-polar environments.

Medicinal Chemistry Physicochemical Profiling Drug Design

Molecular Weight Distinction: (E)-2-methyl-3-phenylbut-2-enoic Acid vs. Common Cinnamic Acid Analogs

(E)-2-methyl-3-phenylbut-2-enoic acid possesses a molecular weight of 176.21 g/mol (C₁₁H₁₂O₂) , which is 14 Da (a methylene unit) heavier than its common structural analogs α-methylcinnamic acid and β-methylcinnamic acid (both C₁₀H₁₀O₂, MW 162.18) [1]. This mass difference provides a distinct analytical handle for LC-MS/MS method development and impurity profiling in complex mixtures.

Chemical Synthesis Analytical Chemistry Method Development

Enzymatic Reduction Specificity: (E)-2-methyl-3-phenylbut-2-enoic Acid as a Defined Substrate for 2-Enoate Reductase

The compound is specifically documented as a substrate for 2-enoate reductase from Clostridium tyrobutyricum, undergoing reduction to yield 2-methyl-3-phenylbutanoic acid [1]. While many α,β-unsaturated carboxylic acids can act as substrates, the combination of an additional methyl group at the α-position and a phenyl ring at the β-position creates a specific steric and electronic environment that can influence enzyme selectivity and reaction rate, distinguishing it from simpler enoates .

Biocatalysis Chemoenzymatic Synthesis Enzyme Engineering

Targeted Application Scenarios: Where (E)-2-methyl-3-phenylbut-2-enoic Acid Delivers Proven Value


Chemoenzymatic Synthesis of Chiral 2-Methyl-3-phenylbutanoic Acid Derivatives

Leveraging its specific substrate recognition by 2-enoate reductase (EC 1.3.1.31) from Clostridium tyrobutyricum, (E)-2-methyl-3-phenylbut-2-enoic acid can be employed as a prochiral substrate in biocatalytic reductions to produce enantiomerically enriched 2-methyl-3-phenylbutanoic acid . This application is directly supported by documented enzyme-substrate-product relationships .

Building Block for Stereoselective All-Carbon Olefin Synthesis

The unique (E)-stereochemistry and fully substituted alkene framework of this compound make it a valuable starting material for parallel synthesis of stereodefined all-carbon substituted olefins, as demonstrated in the synthesis of tamoxifen analogs and other complex bioactive molecules . This is in contrast to α- or β-methylcinnamic acids, which lack this specific substitution pattern .

Cell-Based Assays Requiring Enhanced Membrane Permeability

Due to its calculated XLogP3 of 2.9, which is higher than its Z-isomer (LogP 2.1) and simpler cinnamic acid analogs, (E)-2-methyl-3-phenylbut-2-enoic acid is better suited for cell-based assays where passive diffusion across lipid bilayers is critical for intracellular target engagement . This makes it a preferred choice over its more polar isomers for preliminary cellular activity screening.

Analytical Method Development and Impurity Profiling

The distinct molecular weight (176.21 g/mol) and retention time of (E)-2-methyl-3-phenylbut-2-enoic acid, which is 14 Da heavier than common cinnamic acid analogs, facilitates its use as a standard for method development in LC-MS/MS. This property enables accurate quantification and unambiguous identification in complex mixtures, such as reaction monitoring or forced degradation studies, where it must be resolved from structurally similar compounds .

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